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molecular formula C18H18N4O B8340030 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)picolinamide

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)picolinamide

Cat. No. B8340030
M. Wt: 306.4 g/mol
InChI Key: OZRIQHGLFYREHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04555519

Procedure details

A mixture of 1.85 g of picolinic acid and 2.43 g of 1,1'-carbonyldiimidazole in 60 ml of tetrahydrofuran was stirred at room temperature for 2 hours. Then 3.0 g of 2-phenyl-1H-imidazole-1-propanamine was added and the procedure as described in Example 33 was continued to obtain 5.7 g of a viscous oil. The oil was treated by preparative high pressure liquid chromatography using a PrepPAK®-500 Silica column (Waters Associates, Millipore) and ethyl acetate as eluent. Fractions were collected and fractions 5 and 6 were concentrated, treated with ether, and dried and gave 3.8 g of the compound of the Example as an oil.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[C:22]1([C:28]2[N:29]([CH2:33][CH2:34][CH2:35][NH2:36])[CH:30]=[CH:31][N:32]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O1CCCC1>[C:22]1([C:28]2[N:29]([CH2:33][CH2:34][CH2:35][NH:36][C:7]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)=[O:9])[CH:30]=[CH:31][N:32]=2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
2.43 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N(C=CN1)CCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N(C=CN1)CCCNC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 124.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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